![molecular formula C14H21N3OS B055265 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol CAS No. 120199-37-3](/img/structure/B55265.png)
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol, also known as Methylene Blue, is a synthetic dye with a wide range of applications in the scientific research community. This compound has been extensively studied for its unique properties, including its ability to act as a redox indicator, photosensitizer, and electron carrier. In
Mécanisme D'action
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue acts as a redox agent, transferring electrons between molecules in a variety of chemical reactions. It can also absorb light energy and transfer it to other molecules, making it useful as a photosensitizer. Additionally, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue can act as an electron carrier, shuttling electrons between molecules in the electron transport chain.
Effets Biochimiques Et Physiologiques
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has a variety of biochemical and physiological effects, including its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide in the body. This inhibition can lead to a decrease in blood pressure and an increase in blood flow. 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has several advantages for use in lab experiments, including its stability, low cost, and ease of use. However, it also has some limitations, including its potential toxicity at high doses and its tendency to form aggregates in solution, which can interfere with certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue. Some possible areas of study include its use as a treatment for neurodegenerative diseases, its role in modulating the immune system, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to better understand the mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue and its potential side effects at different doses.
Conclusion:
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue is a versatile compound with a wide range of applications in scientific research. Its unique properties make it useful for a variety of experiments, from measuring oxygen consumption in cells to treating cancer with photodynamic therapy. While there are some limitations to its use, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue remains an important tool for researchers in many fields.
Méthodes De Synthèse
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue can be synthesized through a variety of methods, including the reduction of methylene green with sodium sulfite, the oxidation of dimethylphenylenediamine with potassium bichromate, and the reaction of dimethylamine with 2-mercaptobenzothiazole. The most common method of synthesis involves the reaction of N,N-dimethylaniline with 2-mercaptobenzothiazole in the presence of oxygen and a copper catalyst.
Applications De Recherche Scientifique
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has been used extensively in scientific research due to its unique properties. It has been used as a redox indicator in a variety of chemical reactions, including the measurement of oxygen consumption in cells and the detection of free radicals. Additionally, 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. 2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol Blue has also been used as an electron carrier in the electron transport chain, a series of reactions that generates ATP in cells.
Propriétés
Numéro CAS |
120199-37-3 |
|---|---|
Nom du produit |
2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
Formule moléculaire |
C14H21N3OS |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethylamino]-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H21N3OS/c1-8-9(2)12(18)10(3)13-11(8)16-14(19-13)15-6-7-17(4)5/h18H,6-7H2,1-5H3,(H,15,16) |
Clé InChI |
JKHAYDPXSBDMLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCCN(C)C)C)O)C |
Synonymes |
6-Benzothiazolol, 2-[[2-(dimethylamino)ethyl]amino]-4,5,7-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



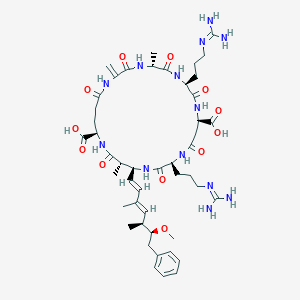

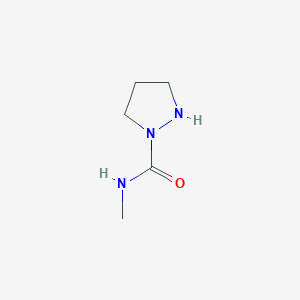
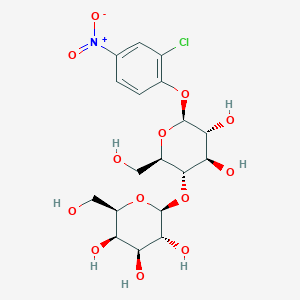

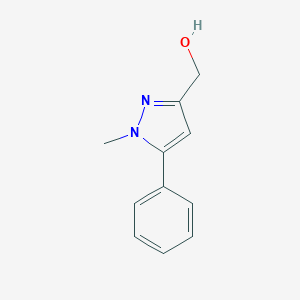
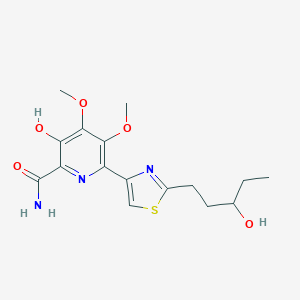


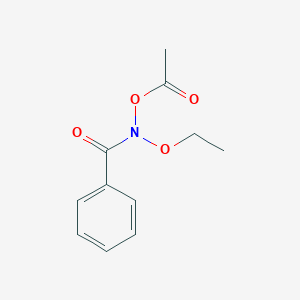

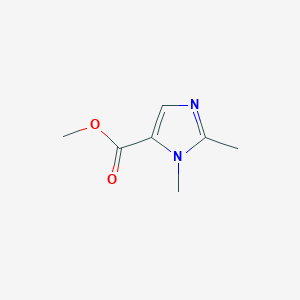
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
